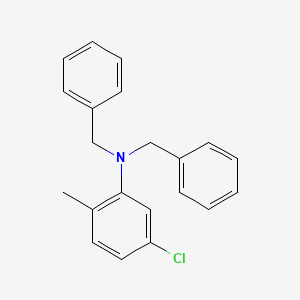
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether, also known as A2B4TFPE, is a synthetic compound with a wide range of applications in science and industry. It is a colorless, non-volatile liquid with a pungent odor. A2B4TFPE is a versatile reagent that can be used in numerous laboratory experiments and industrial processes. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether has a wide range of applications in scientific research. It is commonly used in organic synthesis as a reagent for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in a variety of reactions, such as the Wittig reaction, the Mitsunobu reaction, and the Staudinger reaction. In addition, Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether is used in the synthesis of peptides, proteins, and other biomolecules.
Mécanisme D'action
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether is a versatile reagent that can be used in a variety of reactions. It acts as a nucleophile and can react with electrophiles to form new bonds. For example, it can react with alkyl halides to form ethers and with aldehydes or ketones to form alcohols. It can also be used in the synthesis of peptides and proteins by activating carboxylic acids or amines.
Biochemical and Physiological Effects
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether is generally considered to be non-toxic and non-carcinogenic. However, it is important to note that it is a potential respiratory irritant and should be handled with caution. In addition, it is important to note that it is an oxidizing agent and should be stored in a cool, dry place away from sources of heat and moisture.
Avantages Et Limitations Des Expériences En Laboratoire
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether is a versatile reagent that can be used in a variety of laboratory experiments. It has a number of advantages, such as its low cost, ease of use, and its ability to react with a wide range of compounds. However, it also has some limitations, such as its potential toxicity and its tendency to form byproducts that can interfere with the desired reaction.
Orientations Futures
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether has a wide range of applications in science and industry. In the future, it could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of peptides, proteins, and other biomolecules. In addition, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the development of new materials and processes for industrial applications.
Méthodes De Synthèse
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether can be synthesized by a number of methods. One method involves the reaction of allyl bromide with trifluoromethylthio phenol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene. The reaction is typically complete within 1-2 hours and yields a white solid product.
Propriétés
IUPAC Name |
2-bromo-1-prop-2-enoxy-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3OS/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLBFWFLRWIUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)SC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)


![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)




